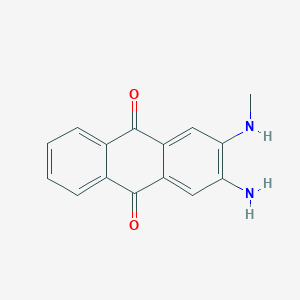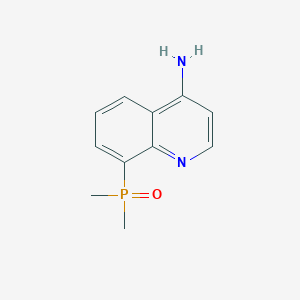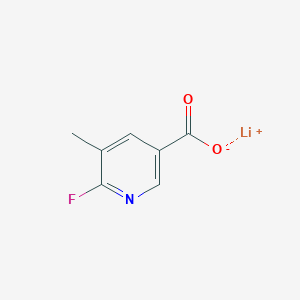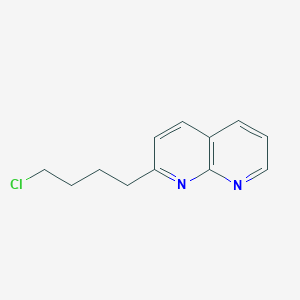
Methyl 5,5-dimethyl-4-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethyl-4-oxohexanoate, also known as hexanoic acid, 5,5-dimethyl-4-oxo-, methyl ester, is an organic compound with the molecular formula C9H16O3. It is a γ-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-4-oxohexanoate can be synthesized through the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride. The reaction is carried out under nitrogen to prevent the diethylzinc from igniting upon exposure to air. The reaction mixture is stirred and cooled in an ice-water bath before the addition of the reagents. After the reaction is complete, the product is purified by vacuum distillation from anhydrous potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the same reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups allow it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: A precursor in the synthesis of methyl 5,5-dimethyl-4-oxohexanoate.
Ethyl 5,5-dimethyl-4-oxohexanoate: An ester with a similar structure but different alkyl group.
Methyl 5-oxohexanoate: Lacks the additional methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and an ester functional group, as well as the additional methyl groups that influence its reactivity and physical properties. These features make it a valuable compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)5-6-8(11)12-4/h5-6H2,1-4H3 |
InChI Key |
RBYITJRPJYFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)








